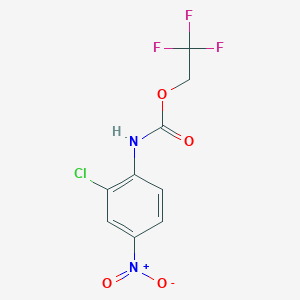![molecular formula C10H15NO2S B1520374 4-[(Propane-2-sulfonyl)methyl]aniline CAS No. 635702-61-3](/img/structure/B1520374.png)
4-[(Propane-2-sulfonyl)methyl]aniline
Overview
Description
“4-[(Propane-2-sulfonyl)methyl]aniline” is a chemical compound with the CAS Number 635702-61-3 . It has a molecular formula of C10H15NO2S and a molecular weight of 213.3 g/mol . It is also known by the IUPAC name 4-[(tert-butylsulfonyl)methyl]aniline . The compound is typically stored at room temperature and is available in powder form .
Physical And Chemical Properties Analysis
“4-[(Propane-2-sulfonyl)methyl]aniline” is a powder that is stored at room temperature . Its molecular weight is 213.3 g/mol .Scientific Research Applications
Polymer Synthesis and Conductivity
4-[(Propane-2-sulfonyl)methyl]aniline has been researched within the context of polymer synthesis, particularly in creating water-soluble and electrically conductive polymers. In one study, its derivatives were copolymerized with aniline to produce water-soluble polyaniline derivatives, offering potential applications in electronics and materials science due to enhanced solubility and electrical properties (Prévost, Petit, & Pla, 1999). These copolymers showed decreased electrical conductivities compared to polyaniline, attributed to the electron-donating effects of the sulfonyl group, which may impact their utility in specific conductive applications.
Intercalation and Nanocomposite Materials
Another application involves the intercalation of conducting polymers derived from aniline sulfonic acid derivatives into layered double hydroxides (LDHs) and V2O5 xerogels to create nanocomposites with enhanced electrical conductivity (Moujahid, Dubois, Besse, & Leroux, 2005); (Zhao, Wang, Li, & Li, 2007). These studies demonstrate the potential for these materials in applications requiring high electrical conductivities, such as sensors and batteries.
Environmental and Sensing Applications
Research into the interaction of sulfonated aniline derivatives with various substrates also suggests applications in environmental monitoring and the development of sensing materials. For example, the incorporation of sulfonic acid derivatives into polymeric matrices can lead to materials with specific binding properties and enhanced sensitivity to environmental changes (Compeau & Bartha, 1985). This aspect opens up avenues for the use of such polymers in detecting and responding to chemical pollutants or changes in environmental conditions.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
4-(propan-2-ylsulfonylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-8(2)14(12,13)7-9-3-5-10(11)6-4-9/h3-6,8H,7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGGXSJRHALAOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)CC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1520292.png)
![{5-[3-(3-Fluorophenyl)-1,2-oxazol-5-yl]pentyl}(methyl)amine](/img/structure/B1520294.png)
![2,2,2-trifluoroethyl N-[3-(furan-2-amido)phenyl]carbamate](/img/structure/B1520296.png)
![2-[3-(Chloromethyl)phenoxy]acetamide](/img/structure/B1520298.png)
![[3,4-Dimethoxy-5-(prop-2-en-1-yl)phenyl]methanamine hydrochloride](/img/structure/B1520299.png)
![(E)-butyl[(dodecylsulfanyl)({[(4-methylphenyl)methyl]amino})methylidene]azanium bromide](/img/structure/B1520301.png)
![2,2,2-trifluoroethyl N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]carbamate](/img/structure/B1520302.png)
![2-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1520303.png)
![4-[Methyl(2-methylpropyl)amino]benzoic acid hydrochloride](/img/structure/B1520306.png)


![2-[(4-Acetyl-2-methoxyphenyl)sulfanyl]acetic acid](/img/structure/B1520310.png)

